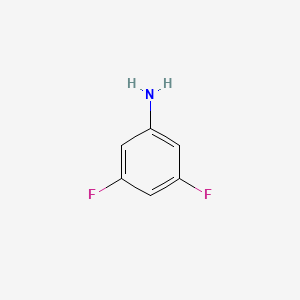

3,5-Difluoroaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOIBXZRCYFZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059906 | |

| Record name | 3,5-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Benzenamine, 3,5-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

372-39-4 | |

| Record name | 3,5-Difluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 372-39-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3,5-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIFLUOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93F28C8C0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluoroaniline (CAS: 372-39-4)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 3,5-Difluoroaniline, identified by CAS number 372-39-4, is a fluorinated aromatic amine that serves as a pivotal intermediate in various fields of chemical synthesis.[1] Its unique molecular structure, featuring two fluorine atoms meta to the amino group, imparts distinct chemical properties that are leveraged in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The fluorine substituents enhance metabolic stability, binding affinity, and bioavailability in drug candidates, making it a valuable building block in medicinal chemistry.[3] This document provides a comprehensive overview of the core properties, spectroscopic data, applications, experimental protocols, and safety information for this compound.

Physicochemical Properties

This compound is a white to yellowish low-melting solid under standard conditions.[4] It is characterized by its insolubility in water and good solubility in various organic solvents.[1][4] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 372-39-4 | [4] |

| Molecular Formula | C₆H₅F₂N | [1][4] |

| Molecular Weight | 129.11 g/mol | [4] |

| Appearance | White to yellow/low melting solid | [4] |

| Melting Point | 37-41 °C (lit.) | [4] |

| Boiling Point | 80-82 °C at 20 mmHg | [4][5] |

| Density | 1.295 g/cm³ | [4] |

| Flash Point | 75 °C (167 °F) - closed cup | [4] |

| Water Solubility | Insoluble | [4] |

| pKa | 2.57 ± 0.10 (Predicted) | [4] |

| Refractive Index | 1.512-1.514 | [4] |

| Vapor Pressure | 0.7 mmHg at 25°C | [4] |

| InChI Key | KQOIBXZRCYFZSO-UHFFFAOYSA-N | [6] |

| SMILES | Nc1cc(F)cc(F)c1 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from various analytical techniques are available.[6][7]

| Spectrum Type | Description |

| ¹H NMR | Data available for proton nuclear magnetic resonance.[6][8] |

| ¹³C NMR | Data available for carbon-13 nuclear magnetic resonance.[6][7] |

| ¹⁹F NMR | Data available for fluorine-19 nuclear magnetic resonance.[6][9] |

| IR | Infrared spectroscopy data, including ATR-IR and Vapor Phase IR, are available.[6][7] |

| Mass Spectrometry | Mass spectral data (GC-MS) have been recorded.[6] |

| Raman | Raman spectral data are available.[6][7] |

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in multiple sectors of the chemical industry.[3]

-

Pharmaceutical Development: It is a key building block for synthesizing pharmaceuticals, particularly in developing drugs for neurological and cardiovascular conditions.[2] The compound is used in the synthesis of oxazolidinone antibacterial and anti-inflammatory drugs.[5] Its fluorinated structure can improve the efficacy, solubility, and bioavailability of active pharmaceutical ingredients (APIs).[2]

-

Agrochemicals: The compound serves as a vital intermediate in the formulation of herbicides, pesticides, and fungicides.[2][3][5] It is used to synthesize amino-triazine herbicides like flupyrsulfuron-methyl (B1329956) and various plant growth regulators.[5]

-

Dyes and Pigments: It is employed in producing specialty dyes and pigments, contributing to vibrant colors and enhanced stability in textiles and coatings.[2]

-

Polymer Chemistry: this compound is utilized in creating fluorinated polymers that exhibit superior thermal and chemical resistance, making them suitable for high-performance applications.[2]

A logical diagram illustrating the primary application areas stemming from this compound is shown below.

Caption: Core applications of this compound as a chemical intermediate.

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been reported. A common route involves the catalytic hydrogenation of a chlorinated precursor.[10][11] Another method starts from 2,4-difluoroaniline.[5]

Protocol 1: Synthesis from 2-Chloro-3,5-difluoroaniline via Catalytic Hydrogenation

This protocol is adapted from a patented industrial process and involves the reductive dehalogenation of 2-chloro-3,5-difluoroaniline.[10]

Materials:

-

2-Chloro-3,5-difluoroaniline (purity: 98%)

-

5% Palladium on Carbon (Pd/C) catalyst

-

Triethylamine

-

Water

-

Hydrogen (H₂) gas

-

25% Sodium Hydroxide (B78521) (NaOH) aqueous solution

-

Autoclave reactor (e.g., 500 mL SUS autoclave)

-

Standard laboratory glassware for filtration and distillation

Procedure:

-

Reactor Charging: Into a 500 mL autoclave, charge 45.4 g (0.272 mol) of 2-chloro-3,5-difluoroaniline, 1.84 g of 5% Pd/C, 30.2 g (0.299 mol) of triethylamine, and 45.4 g of water.[10]

-

Hydrogenation: Seal the autoclave and introduce hydrogen gas to a pressure of 15 kg/cm ².[10]

-

Reaction: Heat the mixture to 100°C and maintain the temperature and pressure for 4 hours with stirring.[10]

-

Work-up: Cool the reaction solution to 50°C. Filter the mixture to remove the palladium-carbon catalyst.[10]

-

Neutralization and Extraction: Add 50 g of a 25% sodium hydroxide aqueous solution to the filtrate. Stir the mixture and then allow it to stand, leading to the separation of layers. Separate the organic (oil) layer.[10]

-

Purification: Distill the organic layer. The first fraction will be the recovery of 28.5 g of triethylamine. The subsequent fraction is the desired product, this compound.[10]

-

Yield: This process yields 32.3 g of this compound with a purity of 99%, corresponding to a 91.0% yield.[10]

The workflow for this synthesis is visualized below.

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory or industrial setting.[12][13] It is harmful if swallowed, in contact with skin, or if inhaled.[12][13] It also causes skin and serious eye irritation and may cause respiratory irritation.[13]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[12]

-

Hand Protection: Handle with appropriate chemical-resistant gloves. Inspect gloves prior to use.[12]

-

Skin and Body Protection: Wear protective clothing to avoid skin contact.[14]

-

Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, use a dust mask (e.g., N95) or a self-contained breathing apparatus for firefighting.[12]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[12] Avoid the formation of dust and aerosols.[12]

-

Store in a tightly sealed container in a dry, well-ventilated place.[4] Keep in a dark place.[4]

-

Wash hands thoroughly after handling.[12]

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

|

| Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[12][13]H315: Causes skin irritation.[13]H319: Causes serious eye irritation.[13]H335: May cause respiratory irritation.[13] | P261: Avoid breathing dust.[13]P280: Wear protective gloves/protective clothing/eye protection.[12][13]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[13]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |

Conclusion

This compound is a compound of significant industrial and academic interest. Its well-defined physicochemical properties, coupled with its utility as a synthetic intermediate, establish its importance in the creation of complex molecules for the pharmaceutical and agrochemical industries. Proper adherence to safety and handling protocols is essential when working with this chemical to mitigate potential hazards. The detailed experimental procedures and established applications provide a solid foundation for its use in further research and development endeavors.

References

- 1. CAS 372-39-4: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Cas 372-39-4,this compound | lookchem [lookchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(372-39-4) 1H NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. prepchem.com [prepchem.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.de [fishersci.de]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to 3,5-Difluoroaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoroaniline is a fluorinated aromatic amine that serves as a crucial intermediate in the synthesis of a wide range of commercially significant molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of two fluorine atoms on the aniline (B41778) ring imparts unique physicochemical properties, enhancing the metabolic stability, binding affinity, and bioavailability of the resulting compounds.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and reactivity of this compound, tailored for professionals in research and development.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a comprehensive reference for laboratory and industrial applications.

General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 372-39-4 | [1] |

| Molecular Formula | C₆H₅F₂N | [1] |

| Molecular Weight | 129.11 g/mol | [1] |

| Appearance | White to yellowish low melting solid or crystalline powder. | [1][4] |

| Melting Point | 37-41 °C | [1] |

| Boiling Point | 80-82 °C at 20 mmHg | [1][4] |

| Density | 1.29 - 1.295 g/cm³ | [1][5] |

| Flash Point | 75 °C (167 °F) - closed cup | [6] |

| Solubility | Insoluble in water; soluble in organic solvents. | [4] |

| pKa (Predicted) | 2.57 ± 0.10 | [5] |

Spectroscopic Data Identifiers

| Spectrum Type | Database/Source |

| ¹H NMR | ChemicalBook, SpectraBase |

| ¹³C NMR | SpectraBase |

| ¹⁹F NMR | SpectraBase |

| Infrared (IR) | ChemicalBook, SpectraBase |

| Mass Spectrometry (MS) | SpectraBase |

Synthesis Protocols

Several synthetic routes to this compound have been developed, often starting from readily available halogenated nitrobenzenes or anilines. Below are detailed methodologies for two common approaches.

Synthesis from 2,4-Difluoroaniline (B146603)

A multi-step synthesis starting from 2,4-difluoroaniline is a common method.[4] This process involves bromination, diazotization, and subsequent amination.

Step 1: Bromination of 2,4-Difluoroaniline

-

In a four-necked flask, prepare a solution of 2,4-difluoroaniline hydrochloride by adding 116.8 g of 2,4-difluoroaniline to a mixture of 500 g of water and 260 g of 37% hydrochloric acid, with stirring for 15 minutes.

-

Cool the solution to 20°C.

-

Slowly add 146 g of bromine over approximately 50 minutes, maintaining the temperature between 20-45°C.

-

After the addition is complete, maintain the temperature for an additional 30 minutes to yield a slurry of 2-bromo-4,6-difluoroaniline (B1266213) hydrochloride.

Step 2: Diazotization and Reduction

-

Cool the slurry of 2-bromo-4,6-difluoroaniline hydrochloride to 10°C and add 500 g of isopropanol (B130326) with stirring.

-

Prepare a solution of 63.5 g of solid sodium nitrite (B80452) in 100 ml of water.

-

Slowly add the sodium nitrite solution dropwise to the slurry over 2 hours, keeping the temperature below 10°C.

-

Continue stirring for 1 hour after the addition is complete, until nitrogen gas evolution ceases.

-

Heat the mixture to 30°C and maintain for 1.5 hours.

-

Neutralize with a base to a pH of 3-4 and distill to obtain 3,5-difluorobromobenzene.

Step 3: Amination

-

Transfer the 168.2 g of 3,5-difluorobromobenzene to a 1 L autoclave.

-

Add 290 g of a 29% ammonia (B1221849) solution and a suitable catalyst.

-

Gradually heat the mixture to 163°C and maintain a pressure of 20 kg/cm ² for 4-5 hours.

-

Monitor the reaction until the concentration of 3,5-difluorobromobenzene is less than 0.2%.

-

Cool the reaction mixture to room temperature and extract with 250 g of methyl tert-butyl ether.

-

Distill the extract, collecting the fraction at 80-83°C, to obtain this compound.

Synthesis via Catalytic Reduction

A more direct route involves the catalytic reduction of a chlorinated precursor.[7]

Reaction Scheme:

A representative catalytic reduction pathway for the synthesis of this compound.

Procedure:

-

In a suitable pressure vessel, combine 2-chloro-3,5-difluoroaniline, a palladium-on-carbon (Pd/C) catalyst, and a base (such as an alkali metal hydroxide (B78521) or an amine).

-

Introduce hydrogen gas or a hydrogen-donating species like formic acid or hydrazine.

-

Heat the reaction mixture to a temperature ranging from room temperature to 150°C under atmospheric or elevated pressure.

-

Upon completion of the reaction, the catalyst is filtered off, and the this compound is isolated and purified, typically by distillation.

Chemical Reactivity and Applications

This compound is a versatile building block due to the reactivity of the aniline moiety and the influence of the fluorine substituents.

Electrophilic Aromatic Substitution

The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. However, the two fluorine atoms at the meta-positions are deactivating. This electronic interplay directs electrophiles to the ortho and para positions relative to the amino group. Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation.[8][9][10]

Role in Drug Development and Agrochemicals

This compound is a key precursor in the synthesis of various pharmaceuticals, including those targeting neurological and cardiovascular conditions.[1] The fluorine atoms can enhance the metabolic stability and binding affinity of the final drug molecule.[2][3] In the agrochemical sector, it is used to produce herbicides and pesticides with improved efficacy.[1][2]

The role of this compound as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Experimental Protocols for Analysis

The following are generalized experimental protocols for the characterization of this compound based on standard laboratory practices.

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[3][11][12][13] Ensure the sample is fully dissolved and free of any solid particles by filtering through a small plug of glass wool if necessary.[13]

-

Instrument Parameters: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer. Use standard acquisition parameters for a ¹H spectrum, including a sufficient number of scans to achieve a good signal-to-noise ratio.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.[14]

-

Sample Application: Place a small amount (a few milligrams) of solid this compound onto the ATR crystal.[14][15]

-

Spectrum Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.[14][16][17] Collect the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).[16][17]

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.[18] The sample should be free of particulate matter.[18]

-

GC Conditions: Inject a small volume (e.g., 1 µL) of the solution into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 80°C), ramp to a higher temperature (e.g., 240°C), and hold for a few minutes.[19]

-

MS Conditions: The mass spectrometer can be operated in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 50-300) to observe the molecular ion and characteristic fragment ions.

Conclusion

This compound is a valuable and versatile chemical intermediate with a unique set of properties conferred by its difluorinated aromatic structure. Its importance in the synthesis of pharmaceuticals and agrochemicals is well-established, and a thorough understanding of its physical, chemical, and spectroscopic characteristics is essential for its effective use in research and development. This guide provides a comprehensive overview to support scientists and professionals in their work with this important compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 372-39-4 [chemicalbook.com]

- 6. 3,5-ジフルオロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. How to make an NMR sample [chem.ch.huji.ac.il]

- 14. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. The Analytical Scientist | Measurement of ATR Spectra of Hard and Irregular Shaped Solid Samples [theanalyticalscientist.com]

- 17. azom.com [azom.com]

- 18. Sample preparation GC-MS [scioninstruments.com]

- 19. academic.oup.com [academic.oup.com]

The Structural and Physicochemical Landscape of 3,5-Difluoroaniline: A Technical Guide for Advanced Research

For Immediate Release

This technical guide provides an in-depth analysis of the molecular structure, weight, and physicochemical properties of 3,5-Difluoroaniline. Tailored for researchers, scientists, and professionals in drug development, this document furnishes a comprehensive overview of the compound's synthesis, characterization, and its pivotal role as a building block in the creation of targeted therapeutics, particularly kinase inhibitors.

Core Molecular and Physical Properties

This compound is an aromatic amine characterized by a benzene (B151609) ring substituted with two fluorine atoms at the meta positions and an amino group. This unique substitution pattern imparts specific electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Molecular Structure and Identifiers

The foundational attributes of this compound are summarized in the table below, providing a quick reference for its key identifiers and structural representations.

| Property | Value |

| IUPAC Name | This compound[1][2][3] |

| CAS Number | 372-39-4[1][2][3] |

| Molecular Formula | C₆H₅F₂N[1][2] |

| Molecular Weight | 129.11 g/mol [2] |

| Canonical SMILES | C1=C(C=C(C=C1F)F)N[2] |

| InChI Key | KQOIBXZRCYFZSO-UHFFFAOYSA-N[1][2] |

Physicochemical Data

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Appearance | White to yellowish low melting solid |

| Melting Point | 37-41 °C |

| Boiling Point | 80-82 °C at 20 mmHg |

| Purity | ≥98% |

| Storage | 4°C, protect from light |

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. A common and effective method involves the catalytic hydrogenation of a chlorinated precursor.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol outlines a representative synthesis of this compound from 2-chloro-3,5-difluoroaniline.

Materials:

-

2-chloro-3,5-difluoroaniline

-

5% Palladium on carbon (Pd/C)

-

Triethylamine

-

Water

-

25% Sodium hydroxide (B78521) aqueous solution

-

Hydrogen gas

Procedure:

-

A 500 ml autoclave is charged with 45.4 g of 2-chloro-3,5-difluoroaniline, 1.84 g of 5% palladium-carbon, 30.2 g of triethylamine, and 45.4 g of water.

-

The autoclave is sealed and pressurized with hydrogen gas to 15 kg/cm ².

-

The reaction mixture is heated to 100°C and stirred for 4 hours.

-

After the reaction, the mixture is cooled to 50°C.

-

The palladium-carbon catalyst is removed by filtration.

-

50 g of a 25% sodium hydroxide aqueous solution is added to the filtrate, and the mixture is stirred.

-

The mixture is allowed to stand, and the oil layer is separated.

-

The oil layer is then subjected to distillation to yield this compound.

References

Technical Guide to the Solubility of 3,5-Difluoroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3,5-Difluoroaniline, a critical parameter for its application in pharmaceutical and chemical synthesis. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this document provides a comprehensive overview of its physicochemical properties. Furthermore, it details established and robust experimental protocols for researchers to determine these solubility values accurately. The methodologies described include the gravimetric method and modern instrumental techniques such as UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC), ensuring the generation of precise and reproducible data. This guide also includes a visualized experimental workflow to aid in the design and execution of solubility studies.

Introduction

This compound is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its fluorinated structure can significantly influence the properties of end products, including their stability, bioavailability, and solubility.[1] A thorough understanding of the solubility profile of this compound in various organic solvents is paramount for designing crystallization processes, preparing solutions for analytical testing, and developing suitable drug delivery systems.

This guide serves as a core resource for laboratory professionals by consolidating the known physicochemical properties of this compound and providing detailed, actionable protocols for the experimental determination of its solubility.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is essential for selecting appropriate solvents and experimental conditions for solubility determination. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 372-39-4 | [1][2] |

| Molecular Formula | C₆H₅F₂N | [1] |

| Molecular Weight | 129.11 g/mol | [1][2] |

| Appearance | White or colorless to amber to dark green powder to lump to clear liquid. | [1] |

| Melting Point | 37 - 41 °C | [1][2] |

| Boiling Point | 82 °C at 20 mmHg | [1] |

| Density | 1.29 g/cm³ | [1] |

| Flash Point | 75 °C (closed cup) | [2] |

| Purity | ≥ 98% (GC) | [1] |

| General Solubility | Slightly soluble in water, soluble in organic solvents. | [3] |

Experimental Protocols for Solubility Determination

The absence of readily available quantitative data necessitates experimental determination. The following sections detail two standard and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.

The gravimetric method is a direct and straightforward technique for determining solubility.[4][5] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.[4]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial). The presence of undissolved solid is crucial to ensure saturation.[4]

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.

-

Phase Separation: Allow the undissolved solid to settle. Centrifugation can be employed to accelerate this process and ensure a clear supernatant.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed, dry container (e.g., an evaporating dish). Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.[4]

-

Drying and Weighing: Dry the residue to a constant weight in a vacuum oven. The final weight of the container with the dried solute is recorded.[4]

-

Calculation: The solubility (S) is calculated using the following formula: S ( g/100 mL) = [(Mass of dish with residue - Mass of empty dish) / Volume of supernatant withdrawn (mL)] x 100

Instrumental methods like UV-Vis spectrophotometry or HPLC offer higher sensitivity and are often faster, particularly for compounds with low solubility or when only small sample volumes are available.[6][7] These methods rely on creating a calibration curve to determine the concentration of the solute in a saturated solution.[8]

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Generation of Calibration Curve:

-

For UV-Vis: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

For HPLC: Inject a known volume of each standard solution and determine the peak area.[6]

-

Plot a graph of absorbance or peak area versus concentration to generate a calibration curve. The relationship should be linear within the tested range.[8]

-

-

Preparation of Saturated Solution: Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (Steps 1-3).

-

Sample Withdrawal and Dilution: Withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.[9]

-

Analysis: Measure the absorbance or peak area of the diluted sample using the same instrumental parameters as for the standards.

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

The solubility of the saturated solution is then calculated by multiplying this concentration by the dilution factor.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow for the experimental determination of solubility.

Caption: Workflow for solubility determination of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98 372-39-4 [sigmaaldrich.com]

- 3. abchemicalindustries.com [abchemicalindustries.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. improvedpharma.com [improvedpharma.com]

- 8. researchgate.net [researchgate.net]

- 9. ingentaconnect.com [ingentaconnect.com]

Technical Guide: Physicochemical Properties of 3,5-Difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3,5-Difluoroaniline (CAS No. 372-39-4), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1] This document outlines its key physical properties and provides detailed experimental protocols for their determination.

Core Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Melting Point | 37-41 °C | [2][3] |

| 36.0-43.0 °C | [4] | |

| Boiling Point | 82 °C @ 20 mmHg | |

| 80 °C @ 20 mmHg | [5] | |

| Molecular Formula | C₆H₅F₂N | [4] |

| Molecular Weight | 129.11 g/mol | [6] |

| Appearance | White to yellow or brown crystalline powder or solid | [2][4] |

| Purity (Assay) | ≥98% (by Gas Chromatography) | [4] |

| Density | ~1.29 g/cm³ | [6][5] |

| Flash Point | 75 °C (167 °F) - closed cup | [2][3] |

Experimental Protocols

While specific experimental reports for this compound are proprietary to manufacturers, the following sections describe standard, widely accepted laboratory methods for determining the melting and boiling points of solid organic compounds.

Melting Point Determination (Capillary Method)

The melting point of this compound, a low melting solid, is typically determined using the capillary tube method with a calibrated melting point apparatus or a Thiele tube setup.[2] This method relies on observing the temperature range over which the solid transitions to a liquid.

Apparatus and Materials:

-

Melting point apparatus or Thiele tube with heating oil (e.g., mineral oil)

-

Calibrated thermometer (0-200 °C range)

-

Capillary tubes (sealed at one end)

-

This compound sample, finely powdered

-

Spatula and watch glass

Procedure:

-

Sample Preparation: Place a small amount of dry this compound on a clean watch glass. Crush the solid into a fine powder.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 1-2 mm.[7]

-

Apparatus Setup:

-

Melting Point Apparatus: Insert the loaded capillary tube into the designated slot in the apparatus. Ensure the thermometer is correctly positioned.[2]

-

Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or thread, aligning the sample with the thermometer bulb.[8] Immerse the assembly in the oil of the Thiele tube.

-

-

Heating and Observation:

-

Data Recording: Record two temperatures:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely melted into a clear liquid.[7]

-

-

Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).[2]

Boiling Point Determination (at Reduced Pressure)

As this compound's boiling point is provided at a reduced pressure (20 mmHg), a vacuum distillation setup or a specialized micro boiling point determination method is required. The following protocol describes a common micro-scale method.

Apparatus and Materials:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Vacuum source and manometer

Procedure:

-

Sample Preparation: Place a few milliliters of liquid this compound (gently melted if solid at room temperature) into a small test tube.

-

Capillary Insertion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[6][3]

-

Apparatus Assembly:

-

Attach the test tube to a thermometer.

-

Place the assembly in a heating bath (Thiele tube or heating block).

-

Connect the apparatus to a vacuum system with a manometer to maintain the desired pressure (20 mmHg).

-

-

Heating and Observation:

-

Begin heating the apparatus gently.

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube's open end.[11]

-

-

Data Recording:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, the vapor pressure of the sample equals the external pressure.[11]

-

Record the temperature at this exact moment. This is the boiling point of the liquid at the recorded pressure.

-

Synthesis Pathway Visualization

This compound is a valuable synthetic building block. One industrial synthesis route involves a two-step process starting from 1,3,5-trichlorobenzene (B151690). This process is advantageous as it begins with a readily available industrial chemical.[4]

The workflow involves two main reactions:

-

Fluorination: 1,3,5-Trichlorobenzene is converted to the intermediate 1,3,5-Trifluorobenzene via reaction with a fluoride-containing compound.[12]

-

Amination: The 1,3,5-Trifluorobenzene intermediate is then reacted with ammonia (B1221849) to yield the final product, this compound.[12]

Caption: Synthesis and Quality Control Workflow for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. US5965775A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. byjus.com [byjus.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. US6127577A - Method of making this compound from 1,3,5-trichlorobenzene - Google Patents [patents.google.com]

spectroscopic data for 3,5-Difluoroaniline (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 3,5-Difluoroaniline

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of molecular compounds is paramount. This compound (CAS No: 372-39-4) is a key building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its spectroscopic profile provides a definitive fingerprint for identification and structural elucidation. This guide presents a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Spectroscopic Data Summary

The following sections provide a comprehensive summary of the key spectroscopic data for this compound. The data is compiled from various spectral databases and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the aromatic ring.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the amine group protons. The solvent used for analysis is typically deuterated chloroform (B151607) (CDCl₃).[3][4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.25 - 6.35 | Triplet of Triplets (tt) | 1H | H-4 |

| ~6.35 - 6.45 | Doublet of Triplets (dt) | 2H | H-2, H-6 |

| ~3.70 | Broad Singlet (br s) | 2H | -NH₂ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum shows four distinct signals, corresponding to the four unique carbon environments in the molecule due to symmetry. The large carbon-fluorine coupling constants are a characteristic feature.

| Chemical Shift (δ) ppm | Coupling Constant (JC-F) Hz | Assignment |

| 164.5 | ~245 (d) | C-3, C-5 |

| 149.0 | ~12 (t) | C-1 |

| 98.5 | ~25 (t) | C-4 |

| 95.0 | ~5 (d) | C-2, C-6 |

Note: 'd' denotes a doublet and 't' denotes a triplet, arising from coupling with fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound shows characteristic bands for N-H stretching of the amine group, C-F stretching, and aromatic C-H and C=C bonds. The data presented is for Attenuated Total Reflectance (ATR) IR.[3][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3480 - 3380 | Medium-Strong | N-H Symmetric & Asymmetric Stretching |

| 3080 - 3020 | Weak-Medium | Aromatic C-H Stretching |

| 1620 - 1580 | Strong | N-H Bending (Scissoring) & Aromatic C=C Stretching |

| 1490 - 1450 | Strong | Aromatic C=C Stretching |

| 1330 - 1280 | Strong | C-N Stretching |

| 1150 - 1100 | Very Strong | C-F Stretching |

| 850 - 800 | Strong | C-H Out-of-Plane Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₆H₅F₂N, with a molecular weight of 129.11 g/mol .[3] The electron ionization (EI) mass spectrum is presented below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 129 | 100 | [M]⁺ (Molecular Ion) |

| 102 | ~50-60 | [M - HCN]⁺ |

| 101 | ~20-30 | [M - H₂CN]⁺ or [C₅H₂F₂]⁺ |

| 75 | ~15-25 | [C₅H₂F]⁺ or [C₄H₃N]⁺ |

Experimental Protocols

Detailed and standardized experimental procedures are essential for acquiring high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) inside a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

¹³C NMR Acquisition : Acquire a proton-decoupled spectrum to simplify the signals to singlets (or multiplets due to C-F coupling). A larger number of scans is typically required compared to ¹H NMR.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or TMS.

IR Spectroscopy Protocol

-

Sample Preparation (ATR) : Place a small amount of the solid this compound sample directly onto the ATR crystal (e.g., diamond). Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[5]

-

Background Collection : Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum Acquisition : Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing : The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Separation : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The compound will be vaporized and separated from the solvent and any impurities as it passes through the GC column (e.g., a capillary column like DB-5ms).

-

MS Analysis (Electron Ionization) : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. It is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Detection and Data Processing : The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected. The resulting mass spectrum plots ion intensity against m/z.

Spectroscopic Analysis Workflow

The logical flow from sample to final data interpretation is a critical process in chemical analysis. The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. US5965775A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound(372-39-4) 1H NMR spectrum [chemicalbook.com]

- 5. This compound | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthetic Landscape of 3,5-Difluoroaniline and Its Analogues in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organofluorine compounds, while exceedingly rare in nature, are pivotal in modern medicinal chemistry. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. 3,5-Difluoroaniline has emerged as a critical synthetic intermediate, serving as a versatile scaffold for the development of a diverse range of biologically active analogues. This technical guide provides a comprehensive overview of the synthetic routes to this compound, detailed methodologies for the synthesis of its key analogues, and an in-depth look at their applications in drug discovery, particularly as kinase inhibitors and antibacterial agents. Quantitative structure-activity relationship (SAR) data is presented in structured tables, and relevant signaling pathways and experimental workflows are visualized to provide a clear and actionable resource for researchers in the field.

Natural Occurrence: A Notable Absence

A thorough review of scientific literature confirms that This compound is not a naturally occurring compound . The biosynthesis of organofluorine compounds is an extremely rare phenomenon in nature, with only a handful of such molecules identified, primarily from plant and bacterial sources.[1][2] These natural products, such as fluoroacetate (B1212596) and fluorothreonine, are structurally simple and do not include aromatic difluoro compounds like this compound.[3][4] The scarcity of natural organofluorines is attributed to the low bioavailability of the fluoride (B91410) anion and the chemical challenges of enzymatic fluorination.[5] Consequently, the vast landscape of fluorinated aromatic compounds, including this compound and its derivatives, is exclusively of synthetic origin.

Synthetic Analogs of this compound in Drug Development

The true value of this compound lies in its role as a foundational building block for a multitude of synthetic analogues with significant therapeutic potential. The 3,5-difluorophenyl moiety is a key pharmacophore in several classes of drug candidates, imparting advantageous properties that lead to enhanced efficacy and drug-like characteristics.[1][3]

Kinase Inhibitors

The this compound scaffold has been instrumental in the design of potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy and the treatment of inflammatory diseases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[6][7] Inhibition of the VEGFR-2 signaling pathway is a clinically validated anti-cancer strategy. Several potent VEGFR-2 inhibitors incorporate the this compound moiety, which often forms crucial interactions within the ATP-binding site of the kinase.[8][9]

VEGFR-2 Signaling Pathway and Inhibition

The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival.[6][10][11] this compound-based inhibitors typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket and preventing the phosphorylation cascade.

Caption: VEGFR-2 signaling pathway and the point of intervention for this compound-based inhibitors.

Table 1: SAR of this compound Analogues as VEGFR-2 Inhibitors

| Compound ID | R-Group Modification | VEGFR-2 IC₅₀ (nM) | Reference |

| 1 | 4-chlorophenyl-1,3,4-thiadiazole | 3.8 | [9] |

| 2 | 3,4,5-trimethoxyphenyl | 13.18 | [8] |

| 3 | Pyrazolo[3,4-d]pyrimidine | 90 | [12] |

| Sorafenib (Reference) | - | 49 | [12] |

| Sunitinib (Reference) | - | 14.2 | [8] |

The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[11] Consequently, inhibitors of p38 MAPK are actively being pursued for the treatment of inflammatory diseases like rheumatoid arthritis. The 3,5-difluoropyridinyl group, an analogue of this compound, has been a key component in the development of potent p38 MAPK inhibitors.[13][14]

p38 MAPK Signaling Pathway and Inhibition

Environmental stress and inflammatory cytokines activate a kinase cascade, starting with MAPKKKs (e.g., TAK1, MEKK), which then phosphorylate and activate MAPKKs (MKK3/6).[15] MKK3/6, in turn, phosphorylate and activate p38 MAPK. Activated p38 MAPK phosphorylates various downstream targets, including transcription factors and other kinases, leading to the production of inflammatory cytokines.[2][16] this compound-based inhibitors typically bind to the ATP-binding site of p38α, preventing its activation.[17]

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound analogues.

Table 2: SAR of 3,5-Difluoropyridinyl Analogues as p38α MAPK Inhibitors

| Compound ID | Heterocyclic Scaffold | p38α IC₅₀ (µM) | Reference |

| 4 | Pyridinylimidazole | - | [13] |

| 5 | 1,2,4-oxadiazole-5-one | 0.10 - 5.1 | [17] |

| SB203580 (Reference) | Pyridinylimidazole | 0.3 | [17] |

Antibacterial Agents

The this compound moiety has also been incorporated into quinolone antibiotics, a class of broad-spectrum synthetic antibacterial agents.[5][18] The fluorine atoms can enhance the activity and pharmacokinetic properties of these drugs.

Mechanism of Action of Quinolone Antibiotics

Quinolone antibiotics target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][19] These enzymes are essential for DNA replication, repair, and recombination. Quinolones stabilize the complex between the topoisomerase and DNA after the DNA has been cleaved, preventing the re-ligation of the DNA strands.[5][20] This leads to double-strand DNA breaks and ultimately bacterial cell death.

Caption: Mechanism of action of quinolone antibiotics, highlighting the stabilization of the cleavage complex.

Table 3: Minimum Inhibitory Concentrations (MICs) of Quinolone Analogues

| Compound ID | R-Group at C-7 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

| 6a | 4-Methyl-1-piperazinyl | 0.78 | 0.05 | [21] |

| 6b | 4-Methyl-1-piperazinyl (trifluoromethyl at N-1) | 1.56 | 0.39 | [21] |

| 7 | p-toluidine | 2-5 | - | [22] |

| 8 | p-chloroaniline | 2-5 | - | [22] |

| Ciprofloxacin (Reference) | Piperazinyl | 0.22 | 0.00915 | [22] |

Experimental Protocols

The synthesis of biologically active analogues of this compound typically involves the initial preparation of the core aniline (B41778) followed by its incorporation into more complex scaffolds.

Synthesis of this compound

Several synthetic routes to this compound have been reported, often starting from readily available precursors. One common method involves the halogenation and subsequent dehalogenation/amination of a difluoroaniline isomer.

Example Protocol: Synthesis from 2,4-Difluoroaniline

-

Bromination: 2,4-Difluoroaniline is treated with bromine in the presence of hydrochloric acid to yield 2-bromo-4,6-difluoroaniline (B1266213) hydrochloride.

-

Diazotization and Reduction: The resulting amine is diazotized with sodium nitrite (B80452) in the presence of an alcohol (e.g., isopropanol), which also acts as a reducing agent to remove the amino group, yielding 1-bromo-3,5-difluorobenzene (B42898).

-

Amination: The 1-bromo-3,5-difluorobenzene is then aminated using aqueous ammonia (B1221849) at elevated temperature and pressure in the presence of a copper catalyst to afford this compound.

Synthesis of this compound Analogues via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used to synthesize aryl amine derivatives.

General Protocol for Buchwald-Hartwig Amination

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide (e.g., a heterocyclic chloride or bromide), this compound, a palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

-

Solvent Addition: Add an anhydrous aprotic solvent, such as toluene (B28343) or dioxane.

-

Reaction Conditions: Heat the reaction mixture with stirring, typically between 80-110 °C, and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous solutions to remove inorganic salts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography.[23][24][25][26]

Caption: A generalized workflow for the synthesis of this compound analogues via Buchwald-Hartwig amination.

Conclusion and Future Outlook

This compound has firmly established itself as a privileged scaffold in medicinal chemistry and drug discovery. Its synthetic accessibility and the advantageous properties it imparts to its derivatives have led to its incorporation into a wide range of biologically active compounds, most notably kinase inhibitors and antibacterial agents. The continued exploration of novel synthetic methodologies and the expansion of the chemical space around the this compound core are expected to yield new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this versatile building block in their drug development endeavors.

References

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 12. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. rsc.org [rsc.org]

Key Reactive Sites of the 3,5-Difluoroaniline Molecule: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoroaniline is a crucial building block in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique electronic properties, stemming from the presence of two fluorine atoms meta to the amino group, dictate its reactivity and provide a versatile platform for molecular design. This technical guide provides an in-depth analysis of the key reactive sites of the this compound molecule, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its chemical behavior. The strategic placement of the fluorine atoms significantly influences the electron density of the aromatic ring and the basicity of the amino group, thereby controlling the regioselectivity of its reactions.

Physicochemical and Electronic Properties

The reactivity of this compound is a direct consequence of its structural and electronic characteristics. The two fluorine atoms act as strong inductively electron-withdrawing groups, which has a profound impact on the molecule's properties.

Basicity of the Amino Group

The amino group (-NH₂) is a primary site of reactivity, particularly in acid-base reactions and as a nucleophile. The presence of two meta-directing fluorine atoms significantly reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to aniline (B41778). This can be quantitatively understood by examining its predicted pKa value.

| Compound | pKa of Conjugate Acid (pKaH) |

| Aniline | 4.63 |

| This compound (estimated) | ~2.57 |

Table 1: Comparison of the pKa of the conjugate acid of aniline and the estimated pKa for this compound.

The lower pKa value of this compound indicates that it is a weaker base than aniline. This reduced basicity is a critical consideration in reactions where the nucleophilicity of the amino group is a key factor.

Electronic Effects on the Aromatic Ring

The reactivity of the aromatic ring in electrophilic and nucleophilic substitution reactions is governed by the interplay of the electronic effects of the amino and fluoro substituents.

-

Amino Group (-NH₂): The amino group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance.

-

Fluorine Atoms (-F): Fluorine is an electronegative halogen and is considered a deactivating group due to its strong inductive electron-withdrawing effect (-I). However, like other halogens, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+R).

The combined effect of these substituents makes the aromatic ring of this compound less reactive towards electrophilic attack than aniline but dictates a specific regioselectivity.

To quantify these electronic effects, Hammett substituent constants (σ) are utilized. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

| Substituent | σ_meta_ | σ_para_ |

| -F | 0.34 | 0.05 |

| -NH₂ | -0.04 | -0.66 |

Table 2: Hammett Substituent Constants for Fluoro and Amino Groups.[3]

The positive σ_meta_ value for fluorine indicates its electron-withdrawing nature at the meta position. The strongly negative σ_para_ value for the amino group highlights its powerful electron-donating character at the para position.

Key Reactive Sites and Reaction Types

The interplay of the substituents in this compound defines its primary reactive sites for different classes of reactions.

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating effect of the two fluorine atoms, the powerful activating and ortho, para-directing influence of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it.

The primary sites for electrophilic attack are the C2, C4, and C6 positions. Due to steric hindrance from the adjacent amino group, the C4 (para) position is generally the most favored site for substitution .

This protocol describes a typical electrophilic aromatic substitution reaction on this compound.[4]

Materials:

-

This compound

-

Iodine monochloride (ICl)

-

Calcium carbonate (CaCO₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask.

-

Add calcium carbonate to the solution.

-

Cool the mixture in an ice bath.

-

Add a solution of iodine monochloride in dichloromethane dropwise to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and wash it sequentially with sodium thiosulfate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 3,5-difluoro-4-iodoaniline.

Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom makes it a nucleophilic center. It can readily undergo reactions such as acylation, alkylation, and diazotization.

This protocol outlines a common method for the preparation of this compound from its corresponding nitro compound, highlighting a reaction that leads to the formation of the key amino functional group.[5]

Materials:

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

In a hydrogenation vessel, dissolve 3,5-difluoronitrobenzene in methanol.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by observing the hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Rinse the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

Nucleophilic Aromatic Substitution (SNAr)

While less common for anilines, under forcing conditions or with appropriate derivatization, the fluorine atoms on the ring can be susceptible to nucleophilic attack, especially if a strong electron-withdrawing group is present at the ortho or para position to the fluorine. In the case of this compound itself, SNAr is not a primary reaction pathway due to the presence of the electron-donating amino group. However, derivatives of this compound can undergo SNAr.

Role in Drug Development and Signaling Pathways

The this compound moiety is a common feature in many biologically active compounds. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, all of which are desirable properties in drug candidates.[1] For instance, derivatives of fluorinated anilines are found in kinase inhibitors, which are a class of drugs that block the action of kinases, enzymes that play a crucial role in cell signaling pathways.

The diagram above illustrates a simplified mechanism where a kinase inhibitor, incorporating the this compound scaffold, competitively binds to the ATP-binding site of a receptor tyrosine kinase. This prevents phosphorylation and subsequent activation of downstream signaling pathways, ultimately inhibiting cellular responses like proliferation and survival, which is a key strategy in cancer therapy.

Conclusion

The this compound molecule possesses distinct reactive sites that are strategically leveraged in organic synthesis. The amino group serves as a potent nucleophile and a strong directing group in electrophilic aromatic substitution, primarily guiding incoming electrophiles to the C4 position. The fluorine atoms, through their strong inductive effect, modulate the basicity of the amino group and the overall reactivity of the aromatic ring. A thorough understanding of these principles is paramount for researchers and scientists in the effective utilization of this versatile building block for the development of novel pharmaceuticals and other high-value chemical entities.

References

The Dual Electron-Withdrawing Effects of Fluorine in 3,5-Difluoroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive analysis of the profound electron-withdrawing effects of the two fluorine substituents in 3,5-difluoroaniline. Through a detailed examination of its electronic properties, reactivity, and relevant experimental protocols, this document serves as a critical resource for researchers leveraging this versatile building block in drug discovery and development. The dual fluorine substitution in the meta positions significantly impacts the basicity and nucleophilicity of the aniline (B41778) nitrogen, influencing its reactivity in key synthetic transformations. This guide presents quantitative data, detailed experimental methodologies, and visual workflows to facilitate a deeper understanding and application of this compound in the synthesis of novel therapeutic agents.

Introduction

This compound is an aromatic amine that has garnered significant attention in the pharmaceutical and agrochemical industries as a key synthetic intermediate.[1] The two fluorine atoms positioned at the meta-positions of the aniline ring exert strong electron-withdrawing effects, which fundamentally alter the molecule's reactivity and properties compared to unsubstituted aniline. These effects are primarily twofold: a strong negative inductive effect (-I) and a weaker positive resonance effect (+R). In the meta position, the inductive effect dominates, leading to a significant decrease in the electron density of the aromatic ring and, consequently, the nitrogen atom of the amino group. This reduction in electron density has profound implications for the basicity and nucleophilicity of the aniline, making it a unique building block for accessing complex molecular architectures.[1] Understanding and quantifying these electronic effects are crucial for predicting and controlling the outcome of chemical reactions involving this scaffold.

Quantitative Analysis of Electron-Withdrawing Effects

The electron-withdrawing nature of the fluorine substituents in this compound can be quantified through several key parameters, including the acid dissociation constant (pKa) of its conjugate acid and the Hammett substituent constant (σ).

Basicity and pKa

The most direct measure of the electron-withdrawing effect on the aniline nitrogen is the pKa of its conjugate acid, the anilinium ion. A lower pKa value indicates a weaker base, as the lone pair of electrons on the nitrogen is less available for protonation. The two fluorine atoms in the meta positions inductively withdraw electron density, destabilizing the positively charged anilinium ion and shifting the equilibrium towards the neutral aniline.

| Compound | Structure | pKa of Conjugate Acid |

| Aniline | C₆H₅NH₂ | 4.60 |

| 3-Fluoroaniline | m-FC₆H₄NH₂ | 3.51 |

| This compound | 3,5-F₂C₆H₃NH₂ | 2.43 (in 50% EtOH/H₂O) |

Table 1: Comparison of pKa values for aniline and its fluorinated derivatives.

Hammett Substituent Constants

The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. The Hammett constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. For a fluorine atom in the meta position, the Hammett constant (σm) is positive, indicating an electron-withdrawing effect primarily through induction.

| Substituent | Hammett Constant (σm) |

| -H | 0.00 |

| -F | +0.34 |

Table 2: Hammett constant for the fluorine substituent in the meta position.

The overall electronic effect in this compound can be approximated by the sum of the individual Hammett constants of the two meta-fluorine substituents, resulting in a significant cumulative electron-withdrawing effect.

Impact on Chemical Reactivity

The reduced electron density on the nitrogen atom of this compound significantly diminishes its nucleophilicity, which in turn affects its reactivity in a variety of important chemical transformations utilized in drug synthesis.

Acylation Reactions

Acylation of anilines is a fundamental reaction in the synthesis of amides, which are prevalent motifs in pharmaceuticals. The reduced nucleophilicity of this compound makes it less reactive towards acylating agents compared to aniline. Consequently, more forcing reaction conditions, such as the use of highly reactive acylating agents (e.g., acyl chlorides) and catalysts, may be required to achieve efficient conversion.

An illustrative example is the acylation of the structurally similar 4-bromo-3,5-difluoroaniline (B1271886) with acryloyl chloride.

| Reactant | Acylating Agent | Catalyst | Solvent | Temperature | Time | Yield |

| 4-Bromo-3,5-difluoroaniline | Acryloyl Chloride | Triethylamine (B128534) | Not specified | 0°C | 4 h | 62.5% |

Table 3: Reaction conditions for the acylation of a this compound derivative.[2]

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The electronic properties of the aniline substrate can influence the efficiency of these transformations.

Suzuki-Miyaura Coupling: While the aniline moiety itself is not directly involved in the Suzuki-Miyaura coupling, the electron-withdrawing fluorine atoms can influence the reactivity of other functional groups on the ring, such as a halide, that participate in the catalytic cycle. For a related compound, 3,6-dichloro-2,4-difluoroaniline, the C-Cl bond is significantly more reactive than the C-F bond in standard palladium-catalyzed cross-coupling reactions.[3]